molecular formula C13H15NO2 B607303 1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one CAS No. 2094547-67-6

1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one

Cat. No. B607303
M. Wt: 217.27
InChI Key: UYNKILJNUUDFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one indole chalcone compounds were synthesized by reacting 2-amino-5-substituted-benzaldehyde with derivatives of 1-chloropropan-2-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, H1 and C13 NMR, and MS spectrum investigations . For instance, in a study of (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives, molecular docking results indicated that the compound can bind to the catalytic and allosteric sites of tyrosinase to inhibit enzyme activity .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Heterocyclic Derivative Syntheses : The compound under study, being a heterocyclic derivative, can be synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method leads to the formation of various heterocyclic derivatives including tetrahydropyridinedione derivatives (Bacchi et al., 2005).

  • Synthesis of Polyketide Spiroketals : The 2,2'-methylenebis[furan] derivative was successfully converted into complex structures with high stereo- and enantioselectivity, showcasing the potential for creating intricate molecular structures using furan derivatives as starting points (Meilert et al., 2004).

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derivatives containing the furan moiety have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, demonstrating the biomedical potential of such compounds (Ismail et al., 2004).

  • Antioxidant Agents : Certain chalcone derivatives, which include a furan-2-carbonyl moiety, have been synthesized and identified as potent antioxidants. Their in vitro antioxidant activity was confirmed through ADMET, QSAR, and molecular modeling studies (Prabakaran et al., 2021).

  • Reactions with Dienophiles : 3-Trimethylsiloxy-1-(furan-3-yl)butadiene's reactions with dienophiles were studied, revealing the potential of furan derivatives in complex organic synthesis, forming compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones (Mironov et al., 2016).

  • Asymmetric Synthesis of Furanones : The asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones demonstrated how derivatives of furan can be used to synthesize enantio-enriched compounds with potential applications in pharmaceuticals (Bruyère et al., 2003).

Safety And Hazards

The safety and hazards of similar compounds have been evaluated. For example, 3-(2,5-dimethoxyphenyl)-1-(5-methyl furan-2-yl) prop-2-en-1-one (DMPF-1), a synthetic chalcone derivative, has been investigated for its toxicity profile in laboratory animals .

Future Directions

The future directions for research on similar compounds include exploring their diverse biological activities and potential therapeutic applications. For instance, indole derivatives have been found to possess a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNKILJNUUDFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALDH3A1 inhibitor EN40

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
Reactant of Route 2
1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
Reactant of Route 5
1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
Reactant of Route 6
1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.